
Nonacos-2-enoic acid
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Overview
Description
Nonacos-2-enoic acid is a long-chain unsaturated fatty acid with a 29-carbon backbone and a double bond at the second position (C2).
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacos-2-enoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes. For instance, the oxidation of nonacosene using potassium permanganate (KMnO4) can yield this compound. Another method involves the hydrolysis of nitriles, where a nitrile precursor is converted to the corresponding carboxylic acid under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the carboxylation of Grignard reagents. This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: Nonacos-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Acyl chlorides, esters.
Scientific Research Applications
Nonacos-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonacos-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, affecting membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Chemical Properties
The position of the double bond, chain length, and functional groups significantly influence physicochemical behavior. Key comparisons are summarized in Table 1.
Table 1: Structural and Chemical Properties of Nonacos-2-enoic Acid and Analogs
*Calculated based on chain length; exact data unavailable.
Key Observations:
- Double Bond Position: The C2 double bond in both this compound and 2-nonenoic acid may enhance oxidative instability compared to internal double bonds (e.g., C4 in 2-aminohex-4-enoic acid) .
- Functional Groups: The ketone group in 9-oxodec-2-enoic acid increases reactivity, enabling conjugation reactions, whereas this compound lacks such functional diversity .
Analytical Methods
Standard methods for characterizing unsaturated fatty acids include:
Properties
CAS No. |
103174-98-7 |
---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
nonacos-2-enoic acid |
InChI |
InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h27-28H,2-26H2,1H3,(H,30,31) |
InChI Key |
QUSMXVLATXELTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
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